4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride

Medicinal chemistry Conformational restriction GPCR ligand design

4-[4-(2,6-Dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride (CAS 1185243-54-2; molecular formula C₁₆H₂₄ClNO₂; MW 297.82 g/mol) is a synthetic morpholine derivative featuring an (E)-configured but-2-en-1-yl linker connecting the morpholine nitrogen to a 2,6-dimethylphenoxy terminus, supplied as the hydrochloride salt. The compound belongs to a broader class of N-substituted morpholine derivatives that have been claimed in patents for analgesic, opiate-antagonist, and sigma-receptor-modulating activities, though specific quantitative bioactivity data for this exact molecule remains unpublished in the peer-reviewed literature.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
Cat. No. B5958796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC=CCN2CCOCC2.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-14-6-5-7-15(2)16(14)19-11-4-3-8-17-9-12-18-13-10-17;/h3-7H,8-13H2,1-2H3;1H/b4-3+;
InChIKeyGDXZHLKFMSQXJN-BJILWQEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2,6-Dimethylphenoxy)but-2-en-1-yl]morpholine Hydrochloride: Structural Identity, Physicochemical Baseline, and Procurement Context


4-[4-(2,6-Dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride (CAS 1185243-54-2; molecular formula C₁₆H₂₄ClNO₂; MW 297.82 g/mol) is a synthetic morpholine derivative featuring an (E)-configured but-2-en-1-yl linker connecting the morpholine nitrogen to a 2,6-dimethylphenoxy terminus, supplied as the hydrochloride salt . The compound belongs to a broader class of N-substituted morpholine derivatives that have been claimed in patents for analgesic, opiate-antagonist, and sigma-receptor-modulating activities, though specific quantitative bioactivity data for this exact molecule remains unpublished in the peer-reviewed literature . Its procurement relevance lies in its role as a structurally defined building block or screening candidate within medicinal chemistry programs targeting GPCR and ion-channel families where the morpholine-alkenyl-phenoxy pharmacophore is of interest.

Why 4-[4-(2,6-Dimethylphenoxy)but-2-en-1-yl]morpholine Hydrochloride Cannot Be Replaced by In-Class Analogs Without Experimental Verification


Despite sharing a common morpholine-phenoxy core, in-class analogs of this compound diverge at three critical structural positions—the linker oxidation state (but-2-enyl vs. butyl vs. but-2-ynyl), the phenoxy methyl substitution pattern (2,6- vs. 3,5- or 2,4-dimethyl), and the heterocycle identity (morpholine vs. piperidine or thiomorpholine)—each of which independently and interactively governs molecular shape, lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability . Even minor linker perturbations are known within morpholine-based GPCR ligand series to shift receptor-subtype selectivity by orders of magnitude or invert functional activity from agonism to antagonism . Generic substitution without experimental confirmation therefore carries a high risk of altering target engagement, ADME profile, and safety liability in ways that are not predictable from structural similarity alone.

Quantitative Differentiation Evidence for 4-[4-(2,6-Dimethylphenoxy)but-2-en-1-yl]morpholine Hydrochloride vs. Closest Analogs


(E)-But-2-enyl Linker Geometry Confers a Distinct Molecular Shape vs. Saturated Butyl and But-2-ynyl Analogs

The target compound incorporates a trans-(E)-but-2-en-1-yl linker that imposes a restricted, extended conformation between the morpholine nitrogen and the phenoxy oxygen, in contrast to the freely rotating butyl linker in the saturated analog 4-[4-(2,6-dimethylphenoxy)butyl]morpholine and the linear, rotationally symmetric but-2-ynyl linker in 4-[4-(2,6-dimethylphenoxy)but-2-ynyl]morpholine hydrochloride . This geometric constraint alters the spatial relationship between the hydrogen-bond-accepting morpholine oxygen and the aryl ring by approximately 1.2–1.5 Å in the fully extended conformation relative to the saturated analog, based on bond-length and angle considerations from the (E)-alkene geometry . The double bond also introduces a site of potential metabolic epoxidation by CYP450 isoforms that is absent in the saturated analog, creating a differentiated metabolic liability profile .

Medicinal chemistry Conformational restriction GPCR ligand design

Hydrochloride Salt Form Provides Quantifiable Aqueous Solubility Advantage Over the Free Base

The target compound is supplied exclusively as the hydrochloride salt, which ionizes in aqueous media to generate the protonated morpholinium cation (calculated pKa of conjugate acid ≈ 7.4–8.0 for tertiary morpholine nitrogen) and a chloride counterion . The free base form, 4-[(2E)-4-(2,6-dimethylphenoxy)-2-buten-1-yl]morpholine, has a predicted ACD/LogP of 3.19 and contains zero hydrogen-bond donors, indicating poor intrinsic aqueous solubility . Salt formation with HCl introduces a permanent cationic charge at physiological and formulation-relevant pH values (pH < pKa), which is expected to increase aqueous solubility by at least 10- to 100-fold compared with the free base, consistent with the well-characterized solubility enhancement observed for morpholine hydrochloride salts across multiple chemical series .

Salt selection Formulation Aqueous solubility

GHS Hazard Classification Establishes a Defined, Verifiable Safety Baseline for Laboratory Handling

The target compound carries an ECHA-notified GHS hazard classification comprising Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Serious Eye Irritation Category 2A (H319: causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: may cause respiratory irritation) . This profile is derived from one notifying company to the ECHA C&L Inventory and is assigned with 100% notification agreement across all four hazard categories . In contrast, no GHS classification has been notified for the saturated analog 4-[4-(2,6-dimethylphenoxy)butyl]morpholine, the but-2-ynyl analog, or the piperidine and thiomorpholine congeners, meaning that safety data sheets for these comparators may lack hazard information or rely on default precautionary statements .

Laboratory safety GHS classification Risk assessment

Commercial Availability and Pricing Differentiation Across Vendors Provides Procurement Benchmark Data

The target compound is commercially available from at least three specialist chemical suppliers at research-grade purity (≥95%), with transparent pricing data enabling direct procurement comparison . Enamine offers the compound at $759 per 100 mg (catalog EN300-27753111), 1PlusChem at $1,000 per 100 mg (catalog 1P028467), and Aaron at $1,069 per 100 mg (catalog AR0284EJ), establishing a price range of $759–$1,069 per 100 mg across vendors . By contrast, the saturated butyl analog 4-[4-(2,6-dimethylphenoxy)butyl]morpholine and the but-2-ynyl analog are available from a narrower set of vendors with pricing that is not publicly benchmarked to the same degree, limiting procurement transparency . All listed vendors explicitly designate the compound for research use only, not for human or veterinary therapeutic applications .

Chemical sourcing Vendor comparison Procurement economics

2,6-Dimethyl Substitution Pattern on the Phenoxy Ring Differentiates Physicochemical Properties from 3,5- and 2,4-Dimethyl Positional Isomers

The 2,6-dimethylphenoxy substitution pattern places both methyl groups in ortho positions relative to the ether oxygen, creating a symmetric steric environment that shields the oxygen atom and reduces its hydrogen-bond-accepting capacity relative to 3,5-dimethyl (meta,meta) or 2,4-dimethyl (ortho,para) substitution patterns . The ACD/LogP of 3.19 predicted for the 2,6-isomer reflects the additive contribution of two ortho-methyl groups to lipophilicity; the 3,5-dimethyl positional isomer 4-[(E)-4-(3,5-dimethylphenoxy)but-2-enyl]morpholine hydrochloride (molecular formula C₁₆H₂₄ClNO₂, identical MW) is predicted to exhibit a slightly lower logP due to reduced steric shielding of the ether oxygen and altered electronic distribution across the aromatic ring . This positional isomerism changes both the molecular electrostatic potential surface and the preferred torsional angle between the phenoxy ring and the butenyl linker, which may affect recognition by biological targets .

Structure-property relationships Lipophilicity Steric effects

Recommended Application Scenarios for 4-[4-(2,6-Dimethylphenoxy)but-2-en-1-yl]morpholine Hydrochloride Based on Established Evidence


Conformational Restriction Probe in GPCR or Ion Channel Structure-Activity Relationship (SAR) Studies

The (E)-but-2-enyl linker provides a conformationally restricted scaffold that can serve as a tool to probe the spatial requirements of morpholine-based ligand-binding pockets. When compared head-to-head with the freely rotating butyl analog, differential activity readouts can be attributed to the entropic and geometric constraints imposed by the double bond, enabling rational differentiation of binding poses . This application is directly supported by the conformational differentiation evidence established in Section 3 (Evidence Item 1) and is most relevant to medicinal chemistry programs targeting receptors where morpholine-containing ligands have shown activity, including sigma receptors, opioid receptors, and orexin receptors as claimed in the Wyeth patent family .

Aqueous-Compatible Screening in Biochemical and Cell-Based Assays

The hydrochloride salt form ensures adequate aqueous solubility for direct dissolution in assay buffers at micromolar to low-millimolar concentrations without requiring supraphysiological DMSO levels. This is particularly important for automated high-throughput screening platforms where DMSO concentrations must be kept below 0.1–1% (v/v) to avoid solvent-induced artifacts . The established GHS safety classification further supports compliant laboratory handling in automated liquid-handling environments where multiple compounds are processed simultaneously . These features are grounded in the salt-form and safety evidence presented in Section 3 (Evidence Items 2 and 3).

Comparator Arm in Metabolic Stability Profiling of Morpholine-Alkenyl-Phenoxy Series

The (E)-but-2-enyl linker introduces a specific metabolic vulnerability (CYP450-mediated epoxidation of the double bond) that is absent in the saturated butyl analog and distinct from the alkyne analog's metabolic pathways . This makes the compound a valuable comparator in microsomal or hepatocyte stability assays designed to rank-order linker types within a morpholine-phenoxy chemical series. By benchmarking the target compound against its butyl and but-2-ynyl analogs under identical incubation conditions, researchers can generate quantitative intrinsic clearance data that inform linker selection for lead optimization . This scenario extends the structural differentiation evidence from Section 3 (Evidence Item 1) into a practical DMPK application.

Multi-Vendor Procurement for Large-Scale Screening Library Assembly

With at least three verified commercial suppliers offering the compound at competitive, publicly listed prices (Enamine at $759/100mg, 1PlusChem at $1,000/100mg, Aaron at $1,069/100mg), the target compound supports cost-effective procurement for screening libraries of 500–5,000 compounds where per-compound cost is a critical budget parameter . The ≥95% purity specification across all listed vendors provides a consistent quality baseline, and the multi-vendor landscape mitigates supply-disruption risk—a practical advantage over analogs with narrower supplier bases . This application scenario is directly derived from the commercial availability evidence in Section 3 (Evidence Item 4).

Quote Request

Request a Quote for 4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.